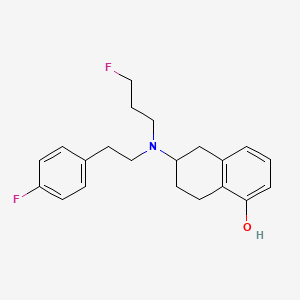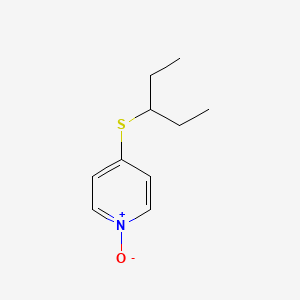
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium is a heterocyclic organic compound that features a pyridine ring substituted with a pentanylsulfanyl group at the 4-position and an oxide group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium typically involves the oxidation of the corresponding pyridine derivative. One common method is the oxidation of 4-(3-pentanylsulfanyl)pyridine using oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like titanium silicalite (TS-1) in methanol . This method is efficient and provides good yields of the desired N-oxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and safe handling of oxidizing agents and catalysts, ensuring consistent product quality and yield over extended periods .
Análisis De Reacciones Químicas
Types of Reactions
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Substitution: The pentanylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of titanium silicalite (TS-1) catalyst.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Parent Pyridine: Formed through reduction reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles . This activation can facilitate various chemical reactions, making the compound useful in catalysis and organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine N-oxide: A simpler analog that lacks the pentanylsulfanyl group but shares the N-oxide functionality.
4-Nitropyridine 1-oxide: Another analog with a nitro group at the 4-position instead of the pentanylsulfanyl group.
Uniqueness
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium is unique due to the presence of the pentanylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other pyridine N-oxides. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
129598-85-2 |
|---|---|
Fórmula molecular |
C10H15NOS |
Peso molecular |
197.296 |
Nombre IUPAC |
1-oxido-4-pentan-3-ylsulfanylpyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-3-9(4-2)13-10-5-7-11(12)8-6-10/h5-9H,3-4H2,1-2H3 |
Clave InChI |
ARFRNVYHCBHXHF-UHFFFAOYSA-N |
SMILES |
CCC(CC)SC1=CC=[N+](C=C1)[O-] |
Sinónimos |
Pyridine, 4-[(1-ethylpropyl)thio]-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


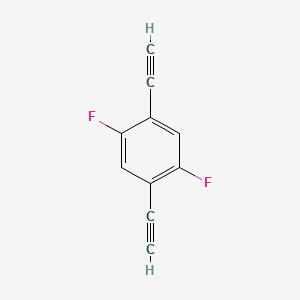
![Ethanone, 2-bromo-1-[(2S)-tetrahydro-2-furanyl]- (9CI)](/img/new.no-structure.jpg)
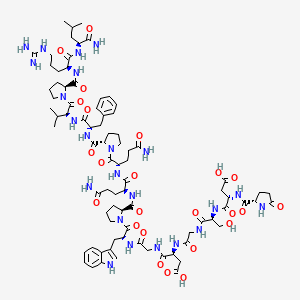
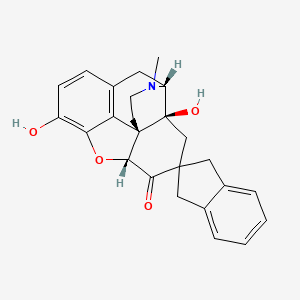
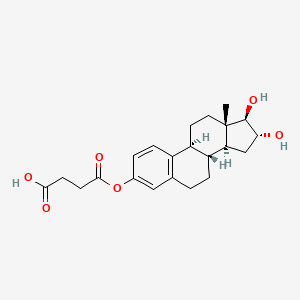
![1h-Furo[2,3-f]benzimidazole](/img/structure/B588651.png)
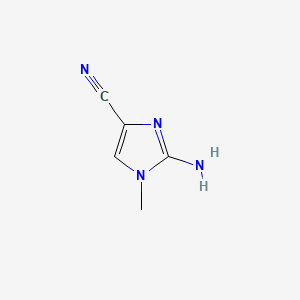
![O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B588657.png)

